3-Methylpyrrolidin-3-ol hydrochloride

Descripción general

Descripción

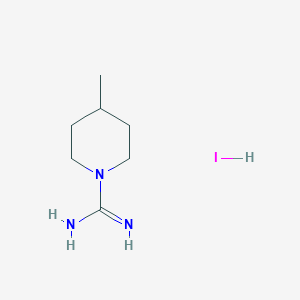

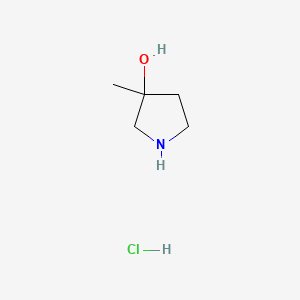

3-Methylpyrrolidin-3-ol Hydrochloride is a nitrogenous heterocycle compound primarily used in the research industry as a stimulant and antidepressant. It can also be used to treat inflammatory disorders .

Molecular Structure Analysis

The molecular formula of 3-Methylpyrrolidin-3-ol Hydrochloride is C5H12ClNO . Its molecular weight is 137.61 g/mol . The InChI code is 1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H .

Physical And Chemical Properties Analysis

3-Methylpyrrolidin-3-ol Hydrochloride is a solid substance . It has a molecular weight of 137.61 g/mol . The boiling point is 60-64 °C (Press: 0.08 Torr) . The density is predicted to be 1.009±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .

Aplicaciones Científicas De Investigación

Chromatographic Analysis in Pharmaceuticals

The compound N-Methylpyrrolidine (NMP), a closely related analogue of 3-Methylpyrrolidin-3-ol hydrochloride, has been studied extensively in the context of pharmaceutical analysis. For instance, it is identified as the principal hydrolysis product of cefepime hydrochloride, a β-lactam antibiotic. Regulatory guidelines limit the presence of NMP in cefepime hydrochloride to not more than 0.3% w/w. Innovative methods, including a simple, rapid solid-phase extraction procedure, have been developed to separate NMP from cefepime hydrochloride before analysis, significantly minimizing NMP formation by hydrolysis in the analytical solution. Such advancements highlight the importance of meticulous analytical techniques in ensuring the purity and efficacy of pharmaceutical products (Page, Stevenson, & Powell, 2014). Additionally, a capillary electrophoresis method was validated for determining the content of N-methylpyrrolidine in cefepime, emphasizing the importance of selectivity, sensitivity, and robustness in pharmaceutical analysis (Prasanna et al., 2010).

Application in Organic Synthesis

N-methylpyrrolidin-2-one hydrotribromide (MPHT), another derivative, demonstrates extensive applicability in organic synthesis. It is used for bromination reactions of various organic compounds (like alkenes, alcohols, ketones), oxidation, epoxide ring-opening reactions, and conversions of alkenes to aziridines. This reagent is particularly noted for its environmentally friendly nature, offering a greener approach to chemical synthesis (Jain & Sain, 2010).

Advances in Material Science

The field of material science also leverages compounds related to 3-Methylpyrrolidin-3-ol hydrochloride. For example, graphene-modified magnetic polypyrrole nanocomposites exhibit remarkable adsorption capacities for dye removal from aqueous solutions. The synthesis and functionalization of such nanocomposites demonstrate their potential in water treatment and purification processes, highlighting the interdisciplinary applications of these compounds (Bai et al., 2015).

Corrosion Inhibition

Novel cationic surfactants derived from pyrrolidine structures, such as 1-dodecyl-2-((4-hydroxyphenyl)imino)-1-methylpyrrolidin-1-ium bromide, have been evaluated as effective corrosion inhibitors for carbon steel pipelines, especially in oil and gas well applications. The efficacy of these compounds as inhibitors highlights the chemical versatility and utility of pyrrolidine derivatives in industrial applications (Hegazy et al., 2016).

Safety And Hazards

3-Methylpyrrolidin-3-ol Hydrochloride is classified as a hazardous substance. It is flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693517 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrrolidin-3-ol hydrochloride | |

CAS RN |

921592-91-8 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)

![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)